![molecular formula C20H21BrN2O3S B2932992 1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone CAS No. 851800-77-6](/img/structure/B2932992.png)
1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of the compound is C~16~H~17~BrN~2~O~3~S , with a molecular weight of approximately 365.28 g/mol . The structure consists of a central dihydroimidazole ring, flanked by the 4-bromophenyl and 3,4-dimethoxyphenyl groups. The sulfur atom in the thioether linkage plays a crucial role in its biological activity .
Applications De Recherche Scientifique
Antibacterial Activity
The structural motif of the compound, particularly the presence of the 4-bromophenyl group, suggests potential antibacterial properties. Compounds with similar structures have been shown to exhibit good antibacterial activity, which could be attributed to the ability of the bromophenyl moiety to interact with bacterial cell components, disrupting their function .
Antifungal Applications
Similar to its antibacterial properties, the compound may also possess antifungal activity. The sulfur-containing methylsulfanyl group could potentially interfere with fungal cell wall synthesis or function, providing a pathway for developing new antifungal agents .
Antiparasitic Potential
The dihydroimidazolyl group in the compound’s structure is a common feature in antiparasitic drugs. This suggests that the compound could be explored for its efficacy against parasitic infections, possibly by affecting the energy metabolism of the parasites .
Antitumor Activity
Compounds with a dihydroimidazole ring have been associated with antitumor activity. The compound could be investigated for its potential to inhibit tumor growth or induce apoptosis in cancer cells .
Antidiabetic Effects
The compound’s structural similarity to known antidiabetic drugs suggests that it may have applications in modulating blood glucose levels. Research could focus on its interaction with insulin receptors or its effect on glucose metabolism .
Anti-inflammatory Properties
The presence of the dimethoxyphenyl group could confer anti-inflammatory properties to the compound. It could be studied for its ability to reduce inflammation, possibly by inhibiting pro-inflammatory cytokines or other inflammatory mediators .
Neuroprotective Applications
Given the compound’s structural complexity, it may have neuroprotective effects. Research could explore its potential in protecting neuronal cells from damage or in the treatment of neurodegenerative diseases .
Pharmacokinetic Modulation
The compound could be used to modulate the pharmacokinetic properties of other drugs. Its structural features, such as the piperazine ring, are known to positively affect drug absorption, distribution, metabolism, and excretion .
Mécanisme D'action
Target of Action
It’s known that similar compounds, such as pyrazolines and their derivatives, have a wide range of biological and pharmacological activities .
Mode of Action
It’s known that similar compounds interact with various enzymes and receptors, leading to a variety of biological effects .
Biochemical Pathways
The compound may affect several biochemical pathways. For instance, it may influence the production of reactive oxygen species (ROS) and lipid peroxides, which are involved in oxidative stress . It may also affect the activity of acetylcholinesterase (AchE), a principal enzyme in the cholinergic nervous system .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they can be absorbed and distributed in the body, metabolized by various enzymes, and excreted through different routes .
Result of Action
The compound may have various molecular and cellular effects. For instance, it may cause changes in the levels of ROS and lipid peroxides, leading to oxidative stress . It may also affect the activity of AchE, leading to changes in nerve pulse transmission .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets .
Propriétés
IUPAC Name |
1-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O3S/c1-25-17-8-5-15(11-18(17)26-2)12-19(24)23-10-9-22-20(23)27-13-14-3-6-16(21)7-4-14/h3-8,11H,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVKCVCRXSAQCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN=C2SCC3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

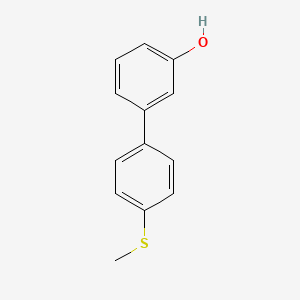
![6-chloro-N-[2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2932910.png)
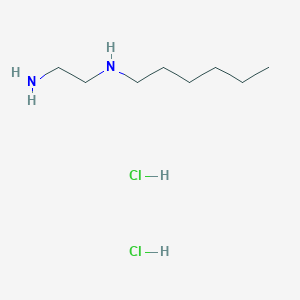

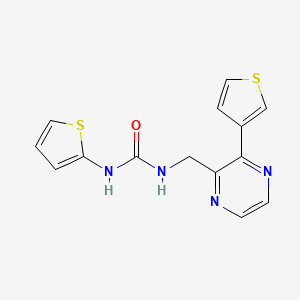
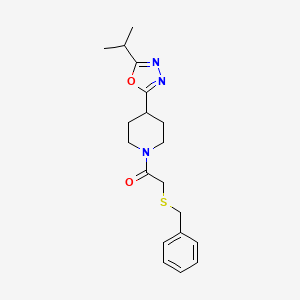
![2-[(Oxan-3-yl)methoxy]pyrazine](/img/structure/B2932918.png)
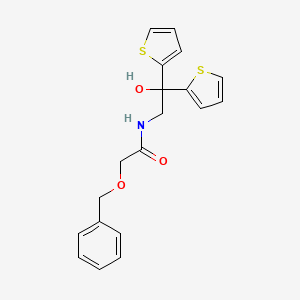
![4-(2-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2932921.png)
![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-hydroxyphenyl)benzamide](/img/structure/B2932923.png)

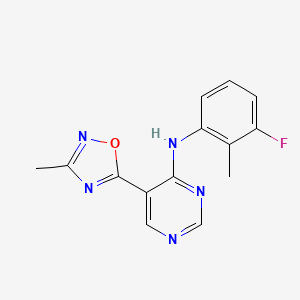
![ethyl 6-methyl-2-oxo-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidine-5-carboxylate](/img/structure/B2932927.png)
![Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-8-carboxylate](/img/structure/B2932930.png)